molecular formula C18H13NO8 B098072 Aristolochic acid IV CAS No. 15918-62-4

Aristolochic acid IV

Cat. No. B098072
CAS RN: 15918-62-4
M. Wt: 371.3 g/mol
InChI Key: GYBINMVKWZEICQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Aristolochic acids, including Aristolochic acid IV, has been achieved through a versatile approach based primarily on a Suzuki-Miyaura coupling reaction . The key to success lies in the preparation of a common ring-A precursor . This approach was used to synthesize several related compounds, including Aristolochic acids I-IV .


Molecular Structure Analysis

Aristolochic acid IV has been separated and identified using ion mobility spectrometry coupled with mass spectrometry (IMS-MS) . It was separated in the gas phase based on the difference of its ion mobility (K0), and then identified based on its K0 values, m/z, and product ions from MS/MS .


Chemical Reactions Analysis

Aristolochic acid IV has been found to react with 2’-deoxyadenosine (dA) and 2’-deoxyguanosine (dG) to form three dA and five dG adducts . These adducts were identified by high-resolution mass spectrometry .


Physical And Chemical Properties Analysis

Aristolochic acid IV has been characterized using ion mobility spectrometry coupled with mass spectrometry (IMS-MS) . This method allows for the fast formation and identification of the reaction end products .

Scientific Research Applications

Trends and Future Research Directions

Aristolochic acids, including Aristolochic acid IV, have been components of traditional medicines, particularly in Asian countries, for thousands of years. A bibliometric analysis indicates that research has evolved through three distinct phases, with each phase having unique characteristics. Key suggestions for future research include exploring the antitumor efficacy of aristolochic acids and investigating their immune activity (Zhou et al., 2019).

Analysis in Traditional Medicine

Aristolochic Acid IV and other analogues have been studied for their presence in traditional Chinese medicines. A method was established for the rapid determination of these compounds, including Aristolochic Acid IV, in complex traditional medicine formulations, aiding in the assessment of product safety (Jing Liu et al., 2020).

Toxicological Studies and Mechanisms

Studies on Aristolochic Acid IV focus on its toxicological effects. For example, research on Aristolochic Acid IV's renal toxicity mechanisms has provided insights into safer clinical use and potential risks associated with traditional medicines containing this compound (Wang Li, 2013).

Metabolomic Analysis

Metabolomic studies have been conducted to understand the impact of Aristolochic Acid IV on biological systems. These studies reveal alterations in lipid metabolites and suggest a role in the pathogenesis of aristolochic acid-induced nephropathy (Ying-yong Zhao et al., 2015).

Study on Nephrotoxicity and Mutagenicity

A study on the nephrotoxicity and mutagenicity of Aristolochic Acid IVa, a compound structurally similar to Aristolochic Acid IV, suggests that long-term exposure to AAIVa induced mild renal lesions, potentially due to the activation of the transforming growth factor-β (TGFβ) pathway. This indicates that the mutagenicity and carcinogenic risk of AAIVa are very low, which may also provide insights into the effects of Aristolochic Acid IV (Zhong Xian et al., 2021).

Safety And Hazards

Aristolochic acids are recognized as a group of toxins that can cause end-stage renal failure associated with urothelial carcinoma . Because of several warnings on the toxic effects of Aristolochic acids by the US Food and Drug Administration and the regulatory authorities of some other countries, the sale and use of Aristolochic acid-containing products have been banned or restricted in most countries .

Future Directions

Research into detoxication techniques for Aristolochic acid-containing traditional Chinese medicines (TCMs) should be considered to be absolutely essential . More strict precautions should be taken to protect the public from Aristolochic acid exposure . The promotion of alkaline salt processing technology should be strengthened in the future . Some advanced modern extraction technologies also have good potential and should be further studied .

properties

IUPAC Name

8,10-dimethoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO8/c1-24-8-3-10-9(13(4-8)25-2)5-12(19(22)23)15-11(18(20)21)6-14-17(16(10)15)27-7-26-14/h3-6H,7H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYBINMVKWZEICQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C3C(=C(C=C2C(=C1)OC)[N+](=O)[O-])C(=CC4=C3OCO4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30166603
Record name Aristolochic acid IV
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30166603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aristolochic acid IV

CAS RN

15918-62-4
Record name Aristolochic acid IV
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15918-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aristolochic acid IV
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015918624
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aristolochic acid IV
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30166603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Aristolochic acid IV
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L28X6WY776
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
82
Citations
J Michl, MJ Ingrouille, MSJ Simmonds… - Natural product …, 2014 - pubs.rsc.org
… Aristolochic acid IV 36, isolated from Aristolochia rigida Duch. was found mutagenic in Salmonella typhimurium strain TA100. Aristolochic acid IV 36 caused an increase in the number …
Number of citations: 131 pubs.rsc.org
MB Al-Barham, HI Al-Jaber, MA Al-Qudah… - Natural Product …, 2017 - Taylor & Francis
… (3), Z-ethyl-p-coumarate (4), aristolochic acid IV methyl ester (5), aristolactam I (6), loliolide (… (12), β-sitosteryl glucoside (13), aristolochic acid IV (15), aristolochic acid III (16), esculetin (…
Number of citations: 22 www.tandfonline.com
L Pistelli, E Nieri, AR Bilia, A Marsili… - Journal of natural …, 1993 - ACS Publications
… reported in the literature (6), while no data are available about aristolochic acid IV, the major … Therefore, we decided to submit aristolochic acid IV [2] to the Ames test (7). Mutagenicity …
Number of citations: 23 pubs.acs.org
PK Pokhrel, KV Ergil - Clinical Acupuncture and Oriental Medicine, 2000 - Elsevier
Aristolochic acids (AAs) are constituents characteristically present in the plant genus Aristolochia within the family aristolochiaceae. AAs are toxic phytochemicals and are present in …
Number of citations: 13 www.sciencedirect.com
X Wang, GR Shi, YF Liu, L Li, RY Chen, DQ Yu - Fitoterapia, 2017 - Elsevier
… The UV absorptions showed maxima at 239, 267, 314 and 326 nm which are similar to those of aristolochic acid IV methyl ether methyl ester [18]. IR bands at 1720 cm − 1 established …
Number of citations: 7 www.sciencedirect.com
SM Kupchan, JJ Merianos - The Journal of Organic Chemistry, 1968 - ACS Publications
… Pailer and coworkers7 recently reported the total synthesis of 5 (“aristolochic acid-IV-methyl ester”) by photocyclization of the appropriate 2-iodostilbene. The melting point of aristolochic …
Number of citations: 81 pubs.acs.org
W Tian-Shung, O Li-Fei, T Che-Ming - Phytochemistry, 1994 - Elsevier
… aristolochic acid derivatives: ariskanins AE, 3-hydroxy-4-methoxy-IO-nitrophenanthrene-lcarboxylic acid methyl ester, aristolochic acid-II methyl ester, aristolochic acid-IV methyl ester, …
Number of citations: 109 www.sciencedirect.com
BB Xie, MY Shang, X Wang, SQ Cai… - Yao xue xue bao= Acta …, 2011 - europepmc.org
… HR-ESI-MS, these compounds were identified as 4-demethoxyaristolochic acid BII (1), aristolochic acid I (2), aristolochic acid Ia (3), 7-hydroxyaristolochic acid I (4), aristolochic acid IV (5…
Number of citations: 10 europepmc.org
JH Jou, CY Li, EP Schelonka, CH Lin… - Journal of Food and Drug …, 2004 - jfda-online.com
A facile reversed-phase HPLC method for the analysis of aristolochic acid (AA) and aristolactam (AL) analogues was developed and used for the quantitative determination and quality …
Number of citations: 21 www.jfda-online.com
S Attaluri, CR Iden, RR Bonala… - Chemical Research in …, 2014 - ACS Publications
Plants from the Aristolochia genus have been recommended for the treatment of a variety of human ailments since the time of Hippocrates. However, many species produce the highly …
Number of citations: 14 pubs.acs.org

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